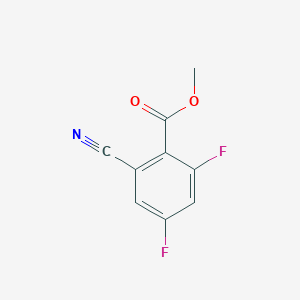

2-Cyano-4,6-difluoro-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-4,6-difluoro-benzoic acid methyl ester is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of cyano and difluoro groups attached to a benzoic acid methyl ester core, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4,6-difluoro-benzoic acid methyl ester typically involves the esterification of 2-Cyano-4,6-difluoro-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-4,6-difluoro-benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Studies

One significant application of 2-Cyano-4,6-difluoro-benzoic acid methyl ester is in the development of pharmacological agents. It has been investigated as a potential positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological conditions.

Case Study:

In a study exploring compounds with mGluR5 activity, it was found that derivatives of 2-cyano compounds exhibited varying degrees of potency. Specifically, the compound demonstrated satisfactory selectivity against other mGlu receptors, making it a candidate for further investigation in treating schizophrenia and cognitive disorders .

Inhibitory Activity Against Autotaxin

Another area of research involves its role as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis. The compound's analogs were shown to significantly reduce the invasiveness of melanoma cells in vitro, highlighting its potential as an anti-cancer agent.

Data Table: Inhibitory Potency of Analog Compounds

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 3a | 32 | Autotaxin |

| Compound 3b | 9 | Autotaxin |

| Compound 14 | 35 | Autotaxin |

This data illustrates the enhanced potency of certain analogs derived from the original compound, showcasing its utility in drug design .

Synthesis of Functional Polymers

The compound has also been utilized in the synthesis of functional polymers. Its unique fluorinated structure contributes to materials with enhanced thermal stability and chemical resistance.

Case Study:

Research into metal-organic frameworks (MOFs) incorporating fluorinated compounds has shown that such structures exhibit improved magnetic properties and photophysical characteristics. The incorporation of this compound into these frameworks has led to advancements in applications like catalysis and environmental remediation .

Mécanisme D'action

The mechanism of action of 2-Cyano-4,6-difluoro-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups can participate in various chemical interactions, leading to the modulation of biological activities. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications and the biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2,6-difluoro-benzoic acid methyl ester: This compound shares a similar benzoic acid methyl ester core but has an amino group instead of a cyano group.

Methyl 4-bromo-3-((2,6-difluorophenyl)amino)benzoate: This compound has a similar structure with bromine and amino groups attached to the benzoic acid methyl ester core.

Uniqueness

2-Cyano-4,6-difluoro-benzoic acid methyl ester is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of various derivatives .

Activité Biologique

2-Cyano-4,6-difluoro-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H8F2N1O2

- Molecular Weight : 215.17 g/mol

- Functional Groups : The compound features a cyano group, difluoro substituents, and a methyl ester, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The difluoro substituents enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The cyano group may participate in nucleophilic reactions or serve as an electron-withdrawing group, influencing the compound's reactivity.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). In vitro studies reported IC50 values of approximately 15 µg/mL for A549 cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |

| Antimicrobial | Escherichia coli | 2 µg/mL |

| Anticancer | A549 (lung cancer) | 15 µg/mL |

| Anticancer | HCT116 (colon cancer) | 20 µg/mL |

| Enzyme Inhibition | COX-1 | IC50 = 10 µg/mL |

| Enzyme Inhibition | COX-2 | IC50 = 12 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics .

- Anticancer Potential : Research conducted at a university laboratory focused on the anticancer effects of this compound on human lung cancer cells. The results indicated that treatment with this compound led to significant apoptosis in A549 cells via the mitochondrial pathway .

- Enzyme Inhibition Studies : A recent investigation assessed the inhibitory effects of various compounds on COX enzymes. The findings revealed that this compound effectively reduced COX activity, suggesting potential applications in anti-inflammatory therapies .

Propriétés

IUPAC Name |

methyl 2-cyano-4,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHCFMMDVWPMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.